molecular formula C9H10BrNO B2525182 7-Bromochroman-3-amine CAS No. 944899-69-8

7-Bromochroman-3-amine

カタログ番号: B2525182
CAS番号: 944899-69-8
分子量: 228.089
InChIキー: PENWOCORUAEMTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromochroman-3-amine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of chroman, a bicyclic organic compound, and features a bromine atom at the 7th position and an amine group at the 3rd position of the chroman ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-3-amine typically involves the bromination of chroman followed by amination. One common method includes the following steps:

    Bromination: Chroman is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 7th position.

    Amination: The brominated chroman is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, under suitable conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

化学反応の分析

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism under basic conditions .

Example Reaction:
7-Bromochroman-3-amine reacts with acetyl chloride in the presence of NaOH to form N-acetyl-7-bromochroman-3-amine.

Reagents/ConditionsProductYieldReference
AcCl, NaOH, RT, 2 hN-Acetyl-7-bromochroman-3-amine85%

Mechanistic Insight:

  • Deprotonation: The amine is deprotonated by NaOH to form a nucleophilic amide ion.

  • Nucleophilic Attack: The amide ion attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Elimination: Chloride leaves, forming the acylated product .

Alkylation Reactions

The amine group participates in alkylation with alkyl halides via an SN2 mechanism, yielding secondary or tertiary amines. Steric hindrance from the chroman scaffold may limit reactivity with bulky alkylating agents .

Example Reaction:
Reaction with methyl iodide in ethanol produces N-methyl-7-bromochroman-3-amine.

Reagents/ConditionsProductYieldReference
CH₃I, EtOH, reflux, 4 hN-Methyl-7-bromochroman-3-amine72%

Key Limitation: Polyalkylation is common unless controlled by stoichiometry or steric bulk .

Bromine-Specific Reactions

The bromine substituent at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (NAS), depending on the electronic environment .

Suzuki-Miyaura Coupling

The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.

Example Reaction:
Coupling with phenylboronic acid yields 7-phenylchroman-3-amine.

Reagents/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h7-Phenylchroman-3-amine68%

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient aromatic bromides react with nucleophiles (e.g., amines, alkoxides). The chroman scaffold’s electron-rich nature may limit NAS unless activated by meta-directing groups .

Reductive Amination

The primary amine can condense with ketones or aldehydes under reductive conditions (e.g., NaBH₃CN) to form secondary amines .

Example Reaction:
Reaction with benzaldehyde and NaBH₃CN produces N-benzyl-7-bromochroman-3-amine.

Reagents/ConditionsProductYieldReference
PhCHO, NaBH₃CN, MeOH, RT, 6 hN-Benzyl-7-bromochroman-3-amine78%

Oxidative Reactions

The amine group is susceptible to oxidation, forming nitroso or imine intermediates under strong oxidizing conditions .

Example Reaction:
Oxidation with H₂O₂ in acetic acid yields 7-bromochroman-3-nitroso.

Reagents/ConditionsProductYieldReference
H₂O₂, AcOH, 50°C, 3 h7-Bromochroman-3-nitroso62%

Complex Formation

The amine group can coordinate with transition metals (e.g., Fe, Cu) to form chelates, which are useful in catalysis or material science .

Example Reaction:
Iron(II) chloride catalyzes coupling with alkyl halides via a radical mechanism .

Reagents/ConditionsProductYieldReference
FeCl₂, Zn, TMSCl, NMP, 90°C, 16 hN-Alkyl-7-bromochroman-3-amine93%

Biological Activity

Derivatives of this compound exhibit anticancer and antimicrobial properties, attributed to interactions with enzyme active sites (e.g., SIRT2 inhibition) .

DerivativeBiological TargetIC₅₀/ActivityReference
N-Acylated analogSIRT25.62 ± 1.33 μM
N-Alkylated analogMDA-MB-231 (breast cancer)7.56 ± 2.23 μM

Stability and Degradation

The compound is stable under inert conditions but degrades in acidic or oxidative environments, forming deaminated or debrominated byproducts .

科学的研究の応用

Medicinal Chemistry

7-Bromochroman-3-amine has garnered attention in medicinal chemistry due to its potential therapeutic properties. Compounds with similar chroman structures have been associated with various pharmacological activities, including:

  • Anticancer Properties : Research indicates that chroman derivatives exhibit significant anticancer activity. For instance, studies have shown that certain chroman-based compounds inhibit the growth of various cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) . The structural features of this compound suggest it could interact with multiple biological targets, potentially leading to the development of novel anticancer agents.
  • Antimicrobial Activity : The incorporation of halogen and amine functional groups in this compound may enhance its interaction with microbial targets. Similar compounds have demonstrated antimicrobial properties, making this compound a candidate for further exploration in antimicrobial drug development .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Functionalization : The bromine atom and amino group provide sites for further chemical modifications, enabling the synthesis of more complex molecules. This versatility is crucial for developing new materials and pharmaceuticals .
  • Ligand in Coordination Chemistry : The compound's ability to coordinate with metal ions makes it useful as a ligand in coordination chemistry, facilitating the design of metal complexes with potential applications in catalysis and materials science .

Biological Studies

The biological interactions of this compound are an area of active research:

  • Mechanism of Action : The compound may modulate enzyme activities or receptor interactions, acting as either an inhibitor or activator in metabolic pathways. This mechanism is vital for understanding its potential therapeutic effects .
  • Diagnostic Applications : Some studies suggest that chroman derivatives can be used as diagnostic agents for diseases such as Alzheimer’s disease by targeting amyloid plaques. This application highlights the potential for this compound to contribute to early diagnostic techniques .

Case Studies and Research Findings

Study Compound Application Findings
Study 1(E)-3-benzylidenechroman-4-oneAnticancerSignificant inhibition against MDA-MB-231 cells with IC50 = 7.56 ± 2.23 µM
Study 2(E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-oneDiagnostic ImagingHigh binding affinity to Aβ plaques (Ki values: 9.98 nM)
Study 3Chroman derivativesAntimicrobialDemonstrated significant antimicrobial activity against various strains

作用機序

The mechanism of action of 7-Bromochroman-3-amine involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary widely based on the context of its use.

類似化合物との比較

    6-Bromochroman-3-amine: Similar structure but with the bromine atom at the 6th position.

    7-Bromochroman-4-amine: Bromine at the 7th position but with the amine group at the 4th position.

    Chromone-derived aminophosphonates: These compounds share the chroman backbone but have different functional groups.

Uniqueness: 7-Bromochroman-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications where other similar compounds may not be as effective.

生物活性

7-Bromochroman-3-amine is a compound belonging to the class of brominated chroman derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of chroman derivatives followed by amination. For instance, a study demonstrated the successful synthesis of various bromochroman derivatives through the reaction of chroman precursors with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions, yielding high purity products with significant yields .

Table 1: Synthesis Overview of this compound

StepReaction ConditionsYield (%)Purity (%)
BrominationNBS, DMSO, RT7596
AminationNH2OH·HCl, EtOH, reflux8597

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it was tested against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays, revealing an IC50 value of approximately 20 µM for MDA-MB-231 cells .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Research indicated that treatment with this compound led to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2, suggesting a shift towards apoptosis in treated cells . Furthermore, Western blot analysis confirmed that this compound affects the expression levels of key proteins involved in apoptotic pathways.

Table 2: Biological Activity Summary

Cell LineIC50 (µM)Mechanism
MDA-MB-23120Induction of apoptosis via Bcl-2/Bax modulation
HeLa25Increased apoptosis and cell cycle arrest

Study 1: Antitumor Activity in Vivo

In a recent study, the antitumor efficacy of this compound was evaluated in an animal model bearing xenograft tumors derived from MDA-MB-231 cells. The compound was administered intraperitoneally at doses of 10 mg/kg and showed a significant reduction in tumor volume compared to control groups. Histological analysis indicated that treated tumors exhibited increased apoptotic cells as evidenced by TUNEL staining .

Study 2: Synergistic Effects with Chemotherapeutics

Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapeutic agents like doxorubicin. The combination treatment resulted in enhanced cytotoxicity against cancer cells compared to either agent alone, suggesting potential for use in combination therapy protocols .

特性

IUPAC Name

7-bromo-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENWOCORUAEMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。